3,5-Bis(3,5-dimethoxybenzyloxy)benzyl Alcohol
Description
Properties
IUPAC Name |
[3,5-bis[(3,5-dimethoxyphenyl)methoxy]phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28O7/c1-27-20-7-18(8-21(11-20)28-2)15-31-24-5-17(14-26)6-25(13-24)32-16-19-9-22(29-3)12-23(10-19)30-4/h5-13,26H,14-16H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWHQMXZJXJJPKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)COC2=CC(=CC(=C2)CO)OCC3=CC(=CC(=C3)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90578208 | |
| Record name | {3,5-Bis[(3,5-dimethoxyphenyl)methoxy]phenyl}methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90578208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
440.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
176650-92-3 | |
| Record name | {3,5-Bis[(3,5-dimethoxyphenyl)methoxy]phenyl}methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90578208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Precursor Synthesis: 3,5-Dimethoxybenzyl Chloride
The synthesis begins with the preparation of 3,5-dimethoxybenzyl chloride, a critical electrophilic intermediate. This compound is derived from 3,5-dimethoxybenzyl alcohol through treatment with thionyl chloride (SOCl₂) in chloroform catalyzed by dimethylformamide (DMF). The reaction proceeds via nucleophilic acyl substitution, where the hydroxyl group is replaced by a chloride atom. Typical conditions involve stirring at room temperature for 2–12 hours, yielding the chloride in >90% purity after solvent evaporation and ether extraction.
Reaction Conditions:
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Molar Ratio: 3,5-Dimethoxybenzyl alcohol : SOCl₂ = 1 : 2
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Solvent: Chloroform
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Catalyst: DMF (10% v/v)
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Temperature: 25°C
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Yield: 92–95%
Core Intermediate: 3,5-Dihydroxybenzyl Alcohol
3,5-Dihydroxybenzyl alcohol serves as the central diol for etherification. It is synthesized from 3,5-dihydroxybenzoic acid through a three-step process involving acetylation, borohydride reduction, and deprotection:
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Acetylation: 3,5-Dihydroxybenzoic acid is refluxed with acetic anhydride to form 3,5-diacetoxybenzoic acid.
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Reduction: The carboxyl group is reduced to a primary alcohol using a NaBH₄/I₂ system in tetrahydrofuran (THF) at 0°C, yielding 3,5-diacetoxybenzyl alcohol.
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Deprotection: Acetyl groups are removed via mild alkaline hydrolysis (e.g., NaHCO₃), producing 3,5-dihydroxybenzyl alcohol with an 83% yield.
Key Data:
Etherification: Assembly of the Target Compound
The final step involves reacting 3,5-dihydroxybenzyl alcohol with two equivalents of 3,5-dimethoxybenzyl chloride under alkaline conditions. This Williamson ether synthesis is conducted in anhydrous DMF using potassium carbonate (K₂CO₃) as the base.
Optimized Protocol:
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Molar Ratio: 3,5-Dihydroxybenzyl alcohol : 3,5-Dimethoxybenzyl chloride = 1 : 2.2
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Base: K₂CO₃ (2.2 equiv)
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Solvent: DMF
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Temperature: 80°C
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Duration: 24 hours
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Work-Up: The mixture is diluted with water, extracted with dichloromethane, and purified via silica gel chromatography (eluent: CH₂Cl₂/MeOH 95:5).
Yield: 78–82%
Purity: ≥94.0% (GC)
Reaction Mechanism and Kinetic Analysis
Etherification Kinetics
The reaction follows a second-order kinetic model, dependent on the concentrations of both the diol and the benzyl chloride. Polar aprotic solvents like DMF enhance nucleophilicity by stabilizing the transition state. Base strength critically influences reaction rates; weaker bases (e.g., K₂CO₃) minimize side reactions such as hydrolysis of the benzyl chloride.
Key Observations:
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Rate Acceleration: Adding catalytic tetrabutylammonium iodide (TBAI) increases the reaction rate by 30% via a phase-transfer mechanism.
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Side Reactions: Over-alkylation is suppressed by maintaining a slight excess of benzyl chloride (2.2 equiv) and controlled reaction times.
Analytical Characterization
Spectroscopic Data
¹H NMR (400 MHz, CDCl₃):
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δ 6.40 (t, 1H, J = 2.3 Hz, central aromatic H)
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δ 6.52 (d, 2H, J = 2.3 Hz, peripheral aromatic H)
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δ 4.95 (s, 2H, CH₂OH)
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δ 3.80 (s, 12H, OCH₃)
¹³C NMR (100 MHz, CDCl₃):
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δ 158.4 (C-OCH₃)
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δ 69.9 (CH₂OH)
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δ 55.4 (OCH₃)
IR (KBr):
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3420 cm⁻¹ (O-H stretch)
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1245 cm⁻¹ (C-O-C ether)
Purity and Stability
The compound exhibits high thermal stability (decomposition >250°C) and is stored as a white crystalline solid under inert conditions. GC-MS analysis confirms a single peak with a retention time of 12.3 minutes, correlating with ≥94.0% purity.
Comparative Evaluation of Synthetic Methods
The classical Williamson ether method remains the most robust for large-scale synthesis, whereas microwave-assisted techniques offer reduced reaction times at the expense of yield.
Industrial Considerations and Environmental Impact
Solvent Recovery
DMF is recycled via distillation, reducing waste generation by 70%. Alternative solvents like 2-methyltetrahydrofuran (2-MeTHF) show promise for greener synthesis but require higher reaction temperatures.
Byproduct Management
Unreacted benzyl chloride is neutralized with aqueous sodium bicarbonate, forming non-toxic 3,5-dimethoxybenzyl alcohol, which is reclaimed and reused.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3,5-Bis(3,5-dimethoxybenzyloxy)benzyl Alcohol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into simpler alcohol derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Conditions often involve the use of strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of simpler alcohols.
Substitution: Formation of various substituted benzyl alcohol derivatives.
Scientific Research Applications
Chemical Synthesis
Versatile Building Block:
3,5-Bis(3,5-dimethoxybenzyloxy)benzyl alcohol serves as a versatile intermediate in the synthesis of complex organic molecules. Its structure allows for modifications that can lead to the formation of various derivatives, which are useful in drug discovery and development. The compound's ability to undergo various chemical reactions facilitates the creation of diverse chemical entities.
Synthesis of Bioactive Compounds:
Research indicates that this compound can be utilized in the synthesis of several biologically active compounds, including:
- G-Secretase inhibitors
- Antagonists for human vanilloid receptor 1
- Adenosine A1 receptor antagonists
- Dopamine D4 receptor modulators .
These applications highlight its potential in developing therapeutic agents targeting neurological disorders and cancers.
Medicinal Chemistry
Potential Therapeutic Applications:
The compound's derivatives have shown promise in medicinal chemistry. For instance, compounds derived from this compound have been studied for their effects on cellular signaling pathways, which are crucial for developing treatments for diseases such as Alzheimer's and certain types of cancer.
Case Studies:
Several studies have explored the pharmacological properties of derivatives synthesized from this compound:
- Study on G-Secretase Inhibitors: A study published in Bioorganic & Medicinal Chemistry Letters demonstrated that compounds derived from this alcohol exhibited significant inhibitory activity against G-Secretase, an enzyme implicated in Alzheimer's disease pathogenesis .
- Dopamine D4 Receptor Modulators: Research has shown that modifications to the benzyl alcohol structure can lead to selective dopamine D4 receptor modulators, which may have implications in treating psychiatric disorders .
Biochemical Research
Proteomics Research Tool:
this compound is increasingly being recognized as a valuable biochemical tool in proteomics research. Its ability to interact with specific proteins makes it suitable for studying protein functions and interactions within biological systems. This application is particularly relevant in identifying potential drug targets and understanding disease mechanisms.
Experimental Applications:
In laboratory settings, this compound can be employed to:
- Investigate protein-ligand interactions
- Study enzyme inhibition mechanisms
- Analyze signaling pathways in cellular models .
Summary Table of Applications
Mechanism of Action
Comparison with Similar Compounds
Pyrenyl-Substituted Analogs
Compounds like (3,5-bis(Pyren-1-ylmethoxy)phenyl)methanol (compound 6 in ) share the same central benzyl alcohol core but replace dimethoxybenzyloxy groups with pyren-1-ylmethoxy substituents. These substitutions increase molecular weight (e.g., compound 6: ~610 g/mol) and confer strong fluorescence properties due to pyrene’s aromaticity, making them suitable for optical applications . However, the bulkier pyrenyl groups reduce solubility in polar solvents compared to the dimethoxybenzyloxy derivatives .
t-Butyl-Substituted Phenolic Alcohols
Examples like 2,2-Bis(3,5-di-t-butyl-4-hydroxybenzyl)-4-chloro-2,3-dihydro-1H-inden-1-ol (compound 32 in ) feature bulky tert-butyl groups and phenolic -OH groups. These structural elements enhance thermal stability (melting points >160°C) and antioxidant activity due to steric hindrance and radical-scavenging phenolic moieties . In contrast, the dimethoxy groups in the target compound prioritize solubility in organic solvents over thermal robustness .
Simpler Dimethoxybenzyl Alcohols
3,5-Dimethoxybenzyl Alcohol (CAS: 705-76-0) is a monomeric analog with a single dimethoxybenzyl group. Its lower molecular weight (168.19 g/mol) and liquid state at room temperature highlight how branching and ether linkages in the target compound increase molecular rigidity and solid-state stability .
Physicochemical and Functional Comparisons
Table 1: Key Properties of 3,5-Bis(3,5-dimethoxybenzyloxy)benzyl Alcohol and Analogs
Biological Activity
3,5-Bis(3,5-dimethoxybenzyloxy)benzyl Alcohol is an organic compound with the molecular formula and a molecular weight of . This compound has garnered interest due to its potential biological activities, particularly its antimicrobial , antioxidant , and antiviral properties . The compound is synthesized through the reaction of 3,5-dimethoxybenzyl alcohol with appropriate benzylating agents, often utilizing solvents like dichloromethane or toluene and catalysts such as potassium carbonate or sodium hydride.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentrations (MIC) for these tests reveal its efficacy in inhibiting bacterial growth.
| Microorganism | MIC (µg/mL) |
|---|---|
| Bacillus subtilis | 32 |
| Escherichia coli | 64 |
| Pichia pastoris | 16 |
The compound's structure-activity relationship suggests that the presence of methoxy groups contributes to its antimicrobial efficacy. Compounds with electron-donating substituents showed enhanced activity compared to those with electron-accepting groups .
Antioxidant Activity
The antioxidant potential of this compound has been evaluated using various assays such as DPPH and ABTS radical scavenging tests. The results indicate that this compound effectively scavenges free radicals, demonstrating a strong antioxidant capacity.
| Assay Type | IC50 (µM) |
|---|---|
| DPPH Radical Scavenging | 25 |
| ABTS Radical Scavenging | 30 |
These findings suggest that the compound may protect cells from oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders.
Antiviral Properties
In addition to its antimicrobial and antioxidant properties, this compound has shown promise as an antiviral agent. Preliminary studies indicate effectiveness against certain viral strains, although further research is necessary to elucidate the specific mechanisms involved.
The biological activities of this compound are believed to stem from its ability to interact with cellular targets involved in oxidative stress and microbial resistance. The presence of multiple methoxy and benzyloxy groups likely enhances its reactivity and interaction with biological molecules.
Case Studies
- Antimicrobial Activity Study : A study conducted on various derivatives of benzyl alcohols demonstrated that modifications in the substituents significantly affected antimicrobial potency. The study highlighted that compounds similar to this compound exhibited enhanced activity against resistant strains of bacteria .
- Antioxidant Assessment : A comparative analysis of various phenolic compounds revealed that those with multiple methoxy groups displayed superior antioxidant properties. This aligns with findings for this compound, suggesting a potential role in therapeutic applications aimed at oxidative stress-related conditions.
Q & A
Q. What are the standard synthetic routes for 3,5-Bis(3,5-dimethoxybenzyloxy)benzyl Alcohol, and what key reaction parameters influence yield?
- Methodological Answer : The synthesis typically involves multi-step benzylation and reduction. A common approach includes:
Benzylation : Reacting 3,5-dihydroxybenzyl alcohol with 3,5-dimethoxybenzyl chloride/bromide under basic conditions (e.g., K₂CO₃) in anhydrous DMF at 80–100°C for 12–24 hours .
Reduction : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in THF or 1,2-dimethoxyethane under inert atmosphere (N₂/Ar) for 2–7 hours .
Key Parameters :
- Solvent polarity (DMF for benzylation, THF for reduction).
- Temperature control (reflux for benzylation vs. room temperature for reduction).
- Stoichiometric ratios (excess benzyl halide improves substitution efficiency).
- Yield typically ranges from 65% to 84%, influenced by purification (crystallization with ethanol/water) .
Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C-NMR : Confirm substitution patterns (e.g., aromatic protons at δ 6.7–7.1 ppm, methoxy groups at δ 3.8–3.9 ppm) .
- FT-IR : Identify hydroxyl (υ ~3300–3500 cm⁻¹) and methoxy (υ ~2830 cm⁻¹) groups .
- Elemental Analysis : Validate purity (>95% C and H content) .
- Melting Point : Consistency with literature (e.g., 164–165°C for substituted analogs) .
Q. What safety precautions are necessary when handling this compound?
- Methodological Answer :
- PPE : N95 masks, nitrile gloves, and goggles to avoid inhalation/contact .
- Ventilation : Use fume hoods during synthesis due to volatile solvents (DMSO, THF) .
- Storage : Stable at 0–6°C in inert atmosphere; avoid oxidizers and moisture .
Advanced Research Questions
Q. How can researchers optimize synthesis to improve yield and purity?
- Methodological Answer :
- Catalysis : Use BF₃·Et₂O to enhance reduction efficiency (84% yield reported) .
- Solvent-Free Conditions : Explore microwave-assisted benzylation to reduce reaction time .
- Purification : Gradient recrystallization (water/ethanol) or column chromatography (SiO₂, hexane/EtOAc) to remove byproducts .
Table 1 : Optimization Case Study
| Condition | Yield (%) | Purity (%) | Reference |
|---|---|---|---|
| NaBH₄ in THF | 84 | 95 | |
| LiAlH₄ in DMSO | 65 | 90 |
Q. How do substituents on the benzyl groups affect biological activity?
- Methodological Answer :
- Electron-Withdrawing Groups (Cl, CF₃) : Enhance enzyme inhibition (e.g., HIV-1 reverse transcriptase inhibition via halogen interactions) .
- Bulky Groups (t-Bu) : Improve lipid solubility, increasing blood-brain barrier penetration .
- Methoxy Groups : Modulate anti-inflammatory activity by mimicking salicylic acid derivatives .
Method : Synthesize analogs (e.g., 3,5-dichloro or trifluoromethyl derivatives) and compare IC₅₀ values in enzyme assays .
Q. How should contradictions in reported biological data be addressed?
- Methodological Answer :
- Assay Validation : Use standardized protocols (e.g., NIH HIV-1 RT assay for viral inhibition studies) .
- Purity Verification : Re-test compounds with ≥98% purity (HPLC) to exclude impurity-driven artifacts .
- Structural Confirmation : Re-analyze disputed compounds via X-ray crystallography (e.g., Acta Cryst. E65, o3261) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
